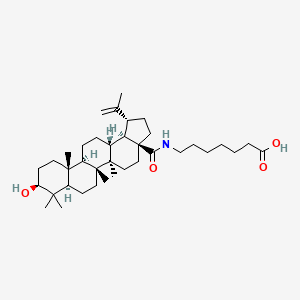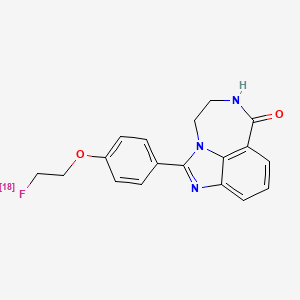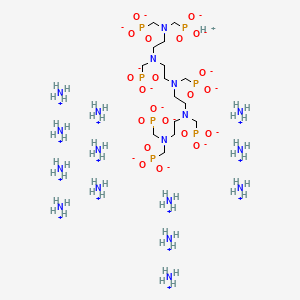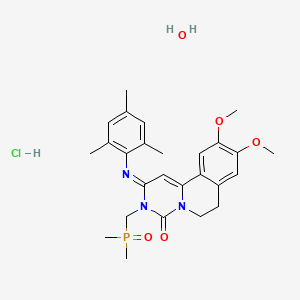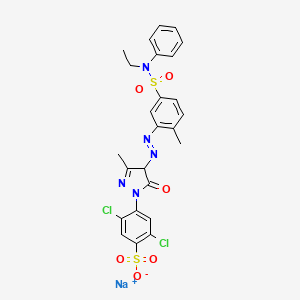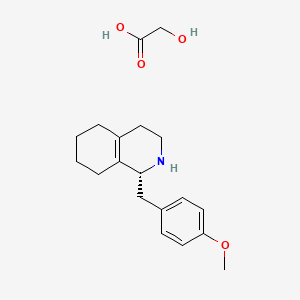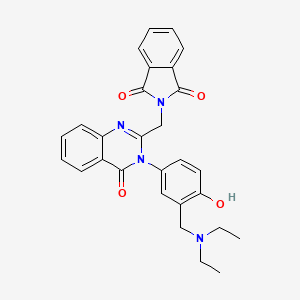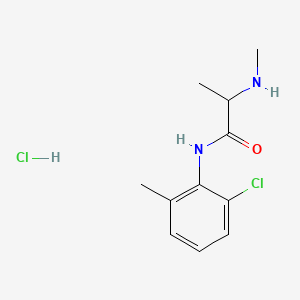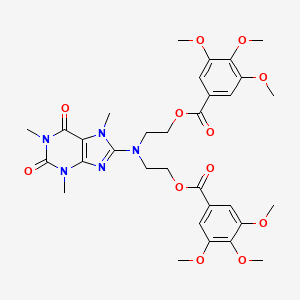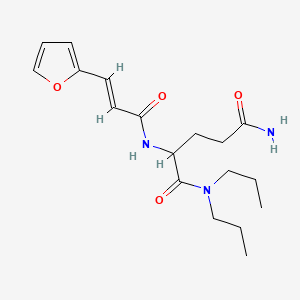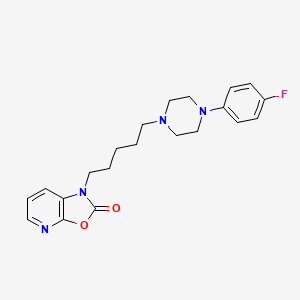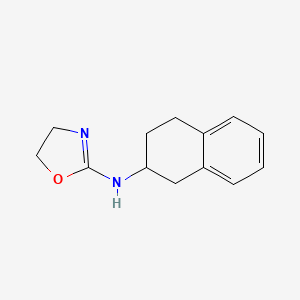
2-(1,2,3,4-Tetrahydro-2-naphthylamino)-2-oxazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2,3,4-Tetrahydro-2-naphthylamino)-2-oxazoline is an organic compound that belongs to the class of oxazolines It is characterized by the presence of a naphthylamino group attached to an oxazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydro-2-naphthylamino)-2-oxazoline typically involves the reaction of 1,2,3,4-tetrahydro-2-naphthylamine with an appropriate oxazoline precursor. One common method is the cyclization of 1,2,3,4-tetrahydro-2-naphthylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2,3,4-Tetrahydro-2-naphthylamino)-2-oxazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: The naphthylamino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed.
Major Products Formed
Oxidation: Oxazoles and related derivatives.
Reduction: Oxazolidines.
Substitution: Halogenated naphthylamino derivatives.
Aplicaciones Científicas De Investigación
2-(1,2,3,4-Tetrahydro-2-naphthylamino)-2-oxazoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(1,2,3,4-Tetrahydro-2-naphthylamino)-2-oxazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxazoline ring is known to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The naphthylamino group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydro-2-naphthylamine: A precursor in the synthesis of 2-(1,2,3,4-Tetrahydro-2-naphthylamino)-2-oxazoline.
2-Aminotetralin: Shares structural similarities but lacks the oxazoline ring.
Oxazolines: A broad class of compounds with diverse applications.
Uniqueness
This compound is unique due to the combination of the naphthylamino group and the oxazoline ring. This structural feature imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of both aromatic and heterocyclic moieties makes it a versatile compound for various applications.
Propiedades
Número CAS |
102280-54-6 |
|---|---|
Fórmula molecular |
C13H16N2O |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
N-(1,2,3,4-tetrahydronaphthalen-2-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H16N2O/c1-2-4-11-9-12(6-5-10(11)3-1)15-13-14-7-8-16-13/h1-4,12H,5-9H2,(H,14,15) |
Clave InChI |
FASSOIOHNMUHCN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2CC1NC3=NCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


